molecular formula C23H15N3O2S2 B4797264 N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide

N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide

Cat. No.: B4797264
M. Wt: 429.5 g/mol
InChI Key: MUBVPKZNJKZBTH-UHFFFAOYSA-N
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Description

N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide is a complex organic compound with a molecular formula of C23H15N3O2S2 and a molecular weight of 429.514 Da . This compound is notable for its unique structure, which includes a benzothiazole moiety, a benzofuran ring, and a carbamothioyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide involves several steps. One common method includes the following steps:

    Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde.

    Coupling with Benzofuran: The benzothiazole derivative is then coupled with a benzofuran carboxylic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Introduction of Carbamothioyl Group:

Chemical Reactions Analysis

N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and proteins, inhibiting their activity. This inhibition can occur through binding to the active site or allosteric sites, leading to a decrease in enzyme activity. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .

Comparison with Similar Compounds

N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of functional groups, which contribute to its diverse range of applications and reactivity.

Properties

IUPAC Name

N-[[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3O2S2/c27-21(19-13-14-6-1-3-10-18(14)28-19)26-23(29)24-16-8-5-7-15(12-16)22-25-17-9-2-4-11-20(17)30-22/h1-13H,(H2,24,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUBVPKZNJKZBTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC(=S)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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